molecular formula C26H22O5 B562656 6-Benzyloxy Warfarin CAS No. 30992-68-8

6-Benzyloxy Warfarin

Cat. No.: B562656
CAS No.: 30992-68-8
M. Wt: 414.457
InChI Key: ZYPCRNWFEICXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyloxy Warfarin is a product used for proteomics research . It has a molecular formula of C26H22O5 and a molecular weight of 414.45 .


Synthesis Analysis

The synthesis of this compound and similar compounds involves the design and testing of new synthetic compounds . The design strategy is based on the structure of vesnarinone, a selective PDE3 inhibitor .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several components. The molecular formula is C26H22O5 . More detailed information about the molecular structure can be found in various scientific publications .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For example, one study synthesized Co(II), Ni(II), Cu(II), and Zn(II) complexes using four Schiff base ligands . The ligands were obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

Scientific Research Applications

  • Warfarin's effectiveness as an anticoagulant is influenced by genetic variants in enzymes like cytochrome P450–2C9 (CYP2C9) and vitamin K–epoxide reductase complex (VKORC1). These genetic factors contribute significantly to the variability in warfarin dosing requirements among patients (Johnson et al., 2011).

  • A genetic variant in cytochrome P450 4F2 (CYP4F2) has been associated with warfarin dose requirements. This variant accounts for differences in warfarin dosing of approximately 1 mg/day between different genetic groups (Caldwell et al., 2008).

  • The metabolism of warfarin, including its hydroxylation, is affected by inducers of microsomal hydroxylases. This can alter the drug's effectiveness and safety profile (Porter et al., 1981).

  • Warfarin derivatives, including 6-Benzyloxy Warfarin, have been found to competitively inhibit HIV-1 protease in vitro, suggesting potential applications beyond anticoagulation (Tummino et al., 1994).

  • The use of warfarin in patients with atrial fibrillation is effective but requires careful monitoring due to risks like intracranial hemorrhage. Factors like age, anticoagulation intensity, and hypertension influence these risks (Grysiewicz & Gorelick, 2014).

  • Warfarin toxicity and individual variability are significant concerns, especially due to interactions with other drugs and genetic polymorphisms affecting metabolism (Piatkov et al., 2010).

  • Monitoring warfarin distribution in blood plasma is crucial for effective management, as its binding to plasma proteins significantly influences its therapeutic function (Rosengren et al., 2012).

  • Warfarin intake can affect skin inflammatory cytokine responses, indicating potential impacts on skin immunity (Aleksandrov et al., 2017).

Mechanism of Action

Target of Action

6-Benzyloxy Warfarin is a derivative of Warfarin, a well-known anticoagulant. The primary target of Warfarin, and by extension this compound, is the Vitamin K epoxide reductase (VKOR) complex . This complex plays a crucial role in the clotting cascade, as it is responsible for the reduction of vitamin K epoxide to its active form. Active vitamin K is a necessary cofactor for the gamma-carboxylation of several clotting factors, including II, VII, IX, and X .

Mode of Action

This compound, like Warfarin, acts as a competitive inhibitor of the VKOR complex . By inhibiting VKOR, these compounds prevent the reduction of vitamin K epoxide to its active form. This inhibition disrupts the gamma-carboxylation of the vitamin K-dependent clotting factors, rendering them inactive . As a result, the blood’s ability to clot is reduced, providing the anticoagulant effect.

Biochemical Pathways

The action of this compound affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting the VKOR complex, this compound prevents the activation of several clotting factors. This disruption prevents the cascade from proceeding, thereby inhibiting the formation of blood clots .

Pharmacokinetics

The pharmacokinetics of this compound are likely similar to those of Warfarin. Warfarin is metabolized in the liver in a stereoselective fashion. The more potent enantiomer, S-warfarin, is primarily oxidized by CYP2C9 to 7- and 6-hydroxywarfarin . The pharmacokinetics of Warfarin is both stereo- and regio-selective . The major metabolic pathway is oxidation to various hydroxywarfarins, comprising 80-85% of the total metabolites .

Result of Action

The primary result of this compound’s action is a reduction in the blood’s ability to clot. This is due to the inhibition of the VKOR complex and the subsequent decrease in active clotting factors. This anticoagulant effect can be beneficial in conditions where there is a risk of harmful clot formation, such as in patients with atrial fibrillation or those at risk of deep vein thrombosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, other medications that affect liver enzymes could potentially impact the metabolism and efficacy of this compound. Additionally, dietary intake of vitamin K can influence the drug’s effectiveness, as vitamin K is the substrate for the VKOR complex that this compound inhibits .

Safety and Hazards

The safety data sheet for a related compound, Benzyl chloride, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and is toxic if inhaled . It’s important to note that the safety and hazards of 6-Benzyloxy Warfarin may differ.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Benzyloxy Warfarin are not fully elucidated. It is known that Warfarin, the parent compound, is metabolized by a variety of cytochrome P450 enzymes into different hydroxylated metabolites

Cellular Effects

The cellular effects of this compound are not well-studied. Warfarin has been shown to have significant effects on various types of cells and cellular processes . It is reasonable to hypothesize that this compound may have similar effects, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Warfarin, its parent compound, inhibits vitamin-K dependent synthesis of biologically active forms of various clotting factors in addition to several regulatory factors . It is possible that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Warfarin has been shown to have temporal effects, with changes in its pharmacology observed during long-term administration . Similar studies would need to be conducted with this compound to understand its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Studies on Warfarin have shown that the effects of the drug can vary with different dosages . Similar studies would need to be conducted with this compound to understand any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-characterized. Warfarin is known to be involved in several metabolic pathways . It is plausible that this compound may be involved in similar pathways, interacting with various enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels.

Properties

IUPAC Name

4-hydroxy-3-(3-oxo-1-phenylbutyl)-6-phenylmethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O5/c1-17(27)14-21(19-10-6-3-7-11-19)24-25(28)22-15-20(12-13-23(22)31-26(24)29)30-16-18-8-4-2-5-9-18/h2-13,15,21,28H,14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPCRNWFEICXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)OCC4=CC=CC=C4)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724542
Record name 6-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30992-68-8
Record name 4-Hydroxy-3-(3-oxo-1-phenylbutyl)-6-(phenylmethoxy)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30992-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.